molecular formula C23H29N3O4 B1328708 [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-57-6

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No. B1328708
M. Wt: 411.5 g/mol
InChI Key: NTUSNIXSZKBLPI-UHFFFAOYSA-N
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Description

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

  • "Three monofluorinated small molecules" by Burns and Hagaman (1993) discusses the properties of 2-Amino-2-(2-fluorophenyl)acetic acid, highlighting the hydrogen bond formations in its crystal structure, which may provide insights into the molecular interactions of similar compounds like the one you are interested in (Burns & Hagaman, 1993).
  • In "Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride," Arutjunyan et al. (2013) describe the synthesis of a related compound, which can offer insight into potential synthetic pathways for your compound of interest (Arutjunyan et al., 2013).

Biological Activity

  • "Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile" by Farouk et al. (2021) explores the biological activity of a structurally similar compound, which might inform potential biological applications of the compound you're interested in (Farouk, Ibrahim, & El-Gohary, 2021).

Pharmacological Research

  • "Novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system via a Dieckmann condensation" by Koriatopoulou et al. (2008) discusses the synthesis of a complex ring system that shares features with the compound , providing insights into its potential pharmacological applications (Koriatopoulou, Karousis, & Varvounis, 2008).

Novel Impurities in Pharmaceuticals

  • "Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide" by Kancherla et al. (2018) examines impurities in pharmaceuticals, which could be relevant for understanding the purity and stability of your compound in a pharmaceutical context (Kancherla et al., 2018).

Chemical Reactivity

  • "Synthesis of 1, 4 Benzothiazine Derivatives for Antimicrobial Activity" by Kalekar et al. (2011) studies the chemical reactivity and potential antimicrobial activity of benzothiazine derivatives, which might provide insights into similar activities in your compound of interest (Kalekar, Bhat, & Koli, 2011).

properties

IUPAC Name

2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-30-21-9-7-20(8-10-21)26(17-23(28)29)16-22(27)24-19-11-13-25(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUSNIXSZKBLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126757
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

CAS RN

1142204-57-6
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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